molecular formula C22H26ClN3O2 B244711 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

Katalognummer B244711
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: CQGRYCNFCSKZRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).

Wirkmechanismus

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide increases the levels of cGMP, leading to vasodilation and other physiological effects.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and decreased blood pressure. It also has anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases. Additionally, it has been shown to have cardioprotective effects, reducing the risk of heart failure and other cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for sGC, making it a useful tool for studying the role of cGMP in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions, making it important to optimize the concentration and exposure time. Additionally, its solubility and stability may be limited, requiring careful handling and storage.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide. One direction is the development of more potent and selective sGC inhibitors for therapeutic use. Another direction is the investigation of its potential in treating fibrosis-related diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, the role of cGMP in various physiological processes, such as platelet aggregation and insulin secretion, could be further studied using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide as a tool.

Synthesemethoden

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the product can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect, making it a potential treatment for pulmonary hypertension. It has also been studied for its potential in treating cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases.

Eigenschaften

Molekularformel

C22H26ClN3O2

Molekulargewicht

399.9 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-4-21(27)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-22(28)17-6-5-16(2)20(23)15-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI-Schlüssel

CQGRYCNFCSKZRX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.